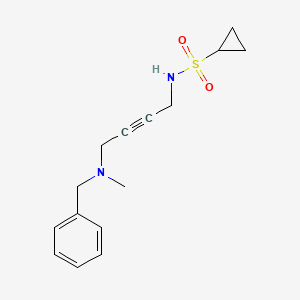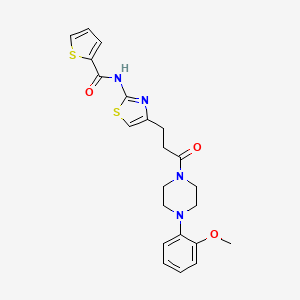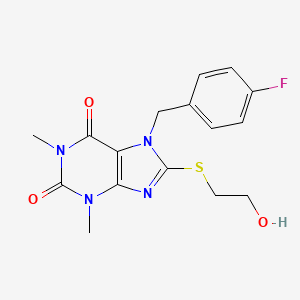![molecular formula C26H28N4O5S2 B3010004 ethyl 4-[4-[(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 398999-60-5](/img/structure/B3010004.png)
ethyl 4-[4-[(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzothiazole ring and the phenyl ring are likely to contribute to the planarity of the molecule . The carbamoyl and sulfonyl groups may introduce polarity into the molecule .Scientific Research Applications
Synthesis and Antimicrobial Activity
A significant application of this compound is in the synthesis of new pyridine derivatives with observed variable and modest antimicrobial activity against various strains of bacteria and fungi. The structural novelty of these compounds is established through elemental analysis and spectral studies, highlighting their potential as a scaffold for developing antimicrobial agents (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).
Antibacterial and Antifungal Evaluations
Further investigations into pyridine derivatives, synthesized using similar benzothiazole carbamoyl compounds, have demonstrated antibacterial and antifungal activities. These studies provide insight into the structure-activity relationship, offering a pathway to design more potent antimicrobial agents by modifying the benzothiazole moiety (N. Patel & S. N. Agravat, 2007).
Antiinflammatory Applications
Another research direction explores the antiinflammatory activity of imidazo[1,2-a]pyrazine derivatives, derived from similar chemical structures. These compounds show promising results in in vivo pharmacological testing, highlighting the potential of benzothiazole derivatives in developing antiinflammatory medications (E. Abignente et al., 1992).
Novel Sulfonamide Hybrids
The compound's application extends to the creation of novel sulfonamide hybrids, where its derivatives have been synthesized and evaluated for antimicrobial activities. Some derivatives have exhibited notable activity against specific bacterial strains, underscoring the utility of this chemical structure in generating new antimicrobial agents (Modather F Hussein, 2018).
Heterocyclic Compound Synthesis
Research on the synthesis of benzothiazole-containing heterocyclic compounds has underscored the utility of ethyl 4-[4-[(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate in medicinal chemistry. These compounds, characterized by various spectroscopic methods, have been screened for antibacterial, antioxidant, and antitubercular activities, further demonstrating the compound's relevance in synthesizing bioactive molecules (Manoj N. Bhoi et al., 2016).
Future Directions
properties
IUPAC Name |
ethyl 4-[4-[(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5S2/c1-3-35-26(32)29-14-16-30(17-15-29)37(33,34)20-11-8-19(9-12-20)24(31)27-25-28(2)22-13-10-18-6-4-5-7-21(18)23(22)36-25/h4-13,25H,3,14-17H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZIHECXZZQOSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3N(C4=C(S3)C5=CC=CC=C5C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B3009922.png)
![2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B3009924.png)

![2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide](/img/structure/B3009926.png)


![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B3009931.png)
![2-[(4-methylphenyl)sulfonylamino]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009934.png)



![(5-Chloro-2-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3009941.png)
![3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B3009943.png)